1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4,6-dimethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-13-8-15-14(17(9-13)23-2)10-16(18(20)21)19(15)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSRTCMBPKTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2CC3=CC=CC=C3)C(=O)O)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
The Fischer indole synthesis remains a cornerstone for indole scaffold construction. For 1-benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, the route proceeds as follows:
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Starting Materials :
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3,5-Dimethoxyphenylhydrazine (1.2 equiv)
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Ethyl pyruvate (1.0 equiv)
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Cyclization :
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N1-Benzylation :
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Ester Hydrolysis :
Table 1: Optimization of Fischer Indole Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Acid Catalyst | HCl | H₂SO₄ | Acetic Acid |
| Temperature (°C) | 100 | 120 | 120 |
| Reaction Time (h) | 24 | 12 | 12 |
| Yield (%) | 45 | 68 | 68 |
Transition-Metal-Mediated Cyclization
Palladium-Catalyzed Indolization
An alternative route employs Pd(OAc)₂ (5 mol%) with Xantphos ligand to cyclize 2-alkynylaniline derivatives:
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Substrate Synthesis :
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Cyclization :
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Post-Functionalization :
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Benzylation and carboxylation follow analogous steps to the Fischer route.
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Advantages : Higher regiocontrol and tolerance for electron-rich aromatic systems compared to acid-catalyzed methods.
Regioselective Methoxylation Strategies
Directed Ortho-Metallation (DoM)
To install methoxy groups post-indole formation:
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Protecting Group Strategy :
Table 2: Methoxylation Efficiency by Electrophile
| Electrophile | Temperature (°C) | Yield (%) | Regioselectivity (4:6) |
|---|---|---|---|
| MeOTf | −78 | 63 | 1:1 |
| MeI | 0 | 41 | 1.5:1 |
| (MeO)₂SO₂ | RT | 35 | 2:1 |
Carboxylation Methodologies
Halogenation-Carbonylation Sequence
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C2 Bromination :
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Carbonylation :
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Ester Hydrolysis :
Industrial-Scale Considerations
Process Optimization
Key parameters for scalable synthesis:
Table 3: Catalytic System Screening for Carbonylation
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | MeOH | 76 |
| PdCl₂ | Dppf | DMF | 68 |
| Pd₂(dba)₃ | Xantphos | THF | 81 |
Cost Analysis :
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Fischer route: $412/kg (lab scale) → $238/kg (pilot plant).
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Transition-metal route: $589/kg (lab scale) → $315/kg (optimized).
Challenges and Mitigation Strategies
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Regioselectivity in Methoxylation :
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Competing C5/C7 methoxylation minimized using bulky bases (e.g., LDA vs. NaH).
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N1-Benzylation Side Reactions :
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Over-alkylation suppressed by slow benzyl bromide addition at 0°C.
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Carboxylic Acid Stability :
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Ester intermediates prevent decarboxylation during high-temperature steps.
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Emerging Techniques
Chemical Reactions Analysis
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s indole structure makes it a useful probe for studying biological processes, such as enzyme interactions and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neurological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indole Derivatives
1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid
- Structure : Replaces methoxy (OCH₃) groups at C4/C6 with methyl (CH₃) groups.
- Molecular Formula: C₁₉H₁₉NO₂ (vs. C₁₈H₁₇NO₄ for the target compound).
- Synthetic Accessibility: Methylation is typically simpler than methoxylation, but the target compound’s dimethoxy groups may enhance hydrogen-bonding capacity .
5-Benzyloxy-1H-indole-2-carboxylic Acid
Functional Group Modifications
1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
- Structure : Carbaldehyde (CHO) at C3 instead of carboxylic acid (COOH) at C2.
- Implications :
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., forming Schiff bases), while the carboxylic acid in the target compound supports salt formation or esterification.
- Applications : Carbaldehydes are often used in cross-coupling reactions, whereas carboxylic acids are precursors for amides or conjugates .
7-Methoxy-1H-indole-3-carboxylic Acid
Complex Derivatives with Additional Moieties
3-[[3-(2-Carboxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene]methyl]-5,6-dimethoxy-1H-indole-2-carboxylic Acid
- Structure: Adds a thiazolidinone ring and carboxyethyl chain to the indole core.
- Properties: Melting Point: 228–230°C, higher due to increased molecular complexity.
Data Table: Structural and Physical Comparison
Biological Activity
1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzyl group and two methoxy groups attached to the indole ring. This unique substitution pattern may influence its biological activity significantly.
Indole derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. The primary mechanisms through which this compound exerts its effects include:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : It is hypothesized that this compound can inhibit certain enzymes associated with cancer progression and inflammation.
Anticancer Properties
Several studies have indicated that indole derivatives possess anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | TBD |
| 5-Methoxyindole | HCT116 (colon cancer) | 10.5 |
| 1-Benzylindole | A549 (lung cancer) | 15.0 |
These results suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
Indole derivatives are also studied for their antimicrobial properties. Preliminary findings suggest that this compound may have efficacy against various bacterial strains.
Case Studies
A notable study evaluated the biological activity of several indole derivatives, including this compound. The study found that:
- In vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines.
- Mechanistic studies indicated that the compound induces apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Benzylindole | Lacks methoxy groups | Moderate anticancer activity |
| 5-Methoxyindole | One methoxy group | Lower efficacy than target compound |
| 5,6-Dimethoxyindole | Two methoxy groups | Enhanced anticancer properties |
The presence of both the benzyl and methoxy groups in the target compound likely enhances its biological activity compared to others.
Q & A
Q. What are the foundational synthesis routes for 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid?
The compound is synthesized via multi-step protocols, often starting with Fischer indole synthesis or modifications of pre-functionalized indole cores. Key steps include:
- Benzylation : Introducing the benzyl group at the indole N1 position under basic conditions (e.g., NaH/DMF).
- Methoxy group installation : Selective O-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or alkaline conditions . Reaction optimization requires strict control of temperature (reflux at 80–110°C) and stoichiometric ratios to minimize byproducts like dealkylated intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl, methoxy groups) and indole backbone integrity. For example, the C2-carboxylic acid proton is typically deshielded (δ 12–14 ppm in DMSO-d₆) .
- HPLC-MS : Validates purity (>95%) and molecular weight (m/z 295.34 for [M+H]⁺) .
- X-ray crystallography : Resolves stereoelectronic effects of substituents on the indole ring .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding at ATP sites .
- Microtubules : Disruption of tubulin polymerization, akin to vinca alkaloids, due to methoxy group positioning .
- GPCRs : Modulatory effects on serotonin receptors (5-HT₂A) attributed to the indole scaffold .
Q. How should researchers handle solubility and stability issues?
The compound is poorly soluble in water but dissolves in DMSO or ethanol (5–10 mg/mL). Storage at –20°C under inert atmosphere (N₂/Ar) prevents oxidation of the methoxy groups .
Advanced Research Questions
Q. How can synthetic yields be improved for scaled-up production?
- Continuous flow reactors : Enhance reaction homogeneity and reduce side reactions (e.g., over-alkylation) compared to batch methods .
- Catalyst optimization : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage benzylation improves regioselectivity .
- DoE (Design of Experiments) : Statistical modeling identifies critical parameters (e.g., pH, solvent polarity) for maximizing yield (>70%) .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies between in vitro and in vivo efficacy often arise from:
- Metabolic instability : Phase I metabolism (e.g., demethylation) reduces potency. Use deuterated methoxy groups to enhance metabolic resistance .
- Pharmacophore modeling : Compare 3D structural alignment with active analogs to validate target engagement .
- Dose-response profiling : EC₅₀ values should be corroborated across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. What is the mechanism behind its selective kinase inhibition?
The indole core’s electron-rich π-system facilitates π-π stacking with kinase ATP-binding pockets. Methoxy groups at C4/C6 enhance hydrophobic interactions, while the C2-carboxylic acid forms hydrogen bonds with conserved lysine residues (e.g., Lys721 in EGFR) . SAR studies show that benzyl group removal reduces potency by 10-fold, highlighting its role in steric stabilization .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Scaffold hopping : Hybridize with rhodanine or thiazolidinone moieties to enhance antiproliferative activity (IC₅₀ < 1 µM in MCF-7 cells) .
- Pro-drug strategies : Esterify the carboxylic acid to improve oral bioavailability .
Q. What advanced analytical methods address spectral overlap in characterization?
- 2D NMR (HSQC, HMBC) : Resolve overlapping peaks in crowded aromatic regions (δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Differentiates isotopic patterns for halogenated derivatives .
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers, which can skew bioactivity data .
Q. How to design formulations for in vivo studies?
- Nanoemulsions : Use PEGylated lipids to encapsulate the compound, improving plasma half-life .
- Co-crystallization : With cyclodextrins enhances aqueous solubility (up to 20 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
